9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Overview
Description
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antihistaminic, and central nervous system (CNS) effects such as analgesic, anti-inflammatory, sedative-hypnotic, and anticonvulsant properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline typically involves the cyclization of appropriate intermediates. One common method involves the reaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another approach involves the use of aromatic aldehydes with electron-withdrawing or donating groups, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline has several scientific research applications, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit proteins related to cancer pathophysiology, such as dihydroorotase and matrix metalloproteinase 9 (MMP-9) . These interactions lead to the disruption of cellular processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-c]quinazolines
- 1,2,4-Tetrazolo[4,3-c]quinazolines
- Pyrroloquinazolines
- 4-Phenethylaminoquinazolines
- 2,3,6-Trisubstituted aminoquinazolines
- Benzothiazolyl quinazolinones
Uniqueness
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline is unique due to its specific structural features and the presence of a tetrazole ring fused to the quinazoline core. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)10-9-11-12-13-14(6)9/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHYJKKLGBROEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC3=NN=NN13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321567 | |
Record name | 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821750 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860650-77-7 | |
Record name | 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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